N-Methyl L-Cbz-Valinamide
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Overview
Description
(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a carbamate moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable aldehyde with a primary amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Carbamate Formation: The final step involves the reaction of the amine with a chloroformate derivative to form the desired carbamate.
Industrial Production Methods
In an industrial setting, the production of (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the benzyl and methylamino groups.
N-Boc-protected anilines: Used in similar synthetic applications but have different protecting groups.
tert-Butanesulfinamide: Used in stereoselective synthesis but has a different functional group.
Uniqueness
(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
benzyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)12(13(17)15-3)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSROABAQPZBWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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